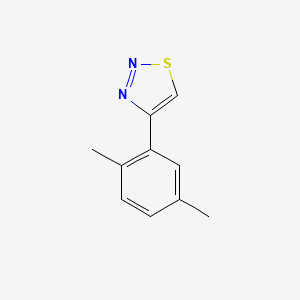

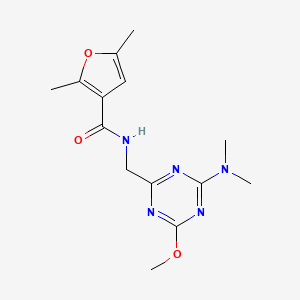

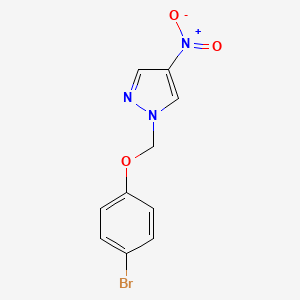

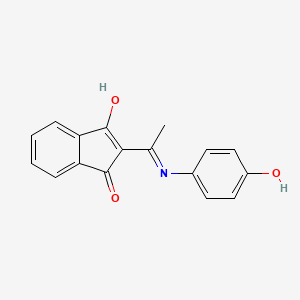

N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1988 and has since been used in various studies due to its ability to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC).

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Properties

A study focused on the design and synthesis of novel N-substituted-3-chloro-2-azetidinone derivatives, which includes compounds structurally related to N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide. These compounds were synthesized through condensation reactions and evaluated for their anticonvulsant activities. One of the compounds exhibited excellent anticonvulsant activity without neurotoxicity, suggesting potential for developing new therapeutic agents in epilepsy treatment (Hozaifa Hasan et al., 2011).

Antimicrobial Activity

Another research area explored the synthesis and antimicrobial screening of azetidine derivatives, closely related to the chemical structure . These derivatives were synthesized and tested against various bacterial and fungal strains. The results demonstrated significant antimicrobial activity, highlighting the potential use of such compounds in the development of new antimicrobial agents (Rakesh Patel et al., 2014).

Supramolecular Chemistry

Isonicotinamide, a component of the chemical structure under discussion, has been utilized in the synthesis of various copper(II) complexes. These complexes form infinite 1-D chains and demonstrate the utility of isonicotinamide as a supramolecular reagent. This research provides insight into the construction of inorganic–organic hybrid materials, which could have applications in materials science and catalysis (C. Aakeröy et al., 2003).

Crystal Engineering

Further research into the interactions between isonicotinamide and carboxylic acids has led to the creation of multicomponent solid forms. These forms, characterized by various analytical techniques, exhibit diverse structural and supramolecular aspects. Such studies are foundational in crystal engineering, where understanding and controlling molecular interactions can lead to the development of materials with desired properties (Yuting Zhang et al., 2021).

Corrosion Inhibition

Investigations into the corrosion inhibition effect of isonicotinamide derivatives on mild steel in acidic environments have shown promising results. These studies are critical for developing new corrosion inhibitors, which are essential for extending the life and ensuring the safety of metal structures in corrosive environments (M. Yadav et al., 2015).

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c17-13-3-1-2-4-14(13)19-16(20)11-5-7-18-15(9-11)21-12-6-8-22-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEXXXCDZLFYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

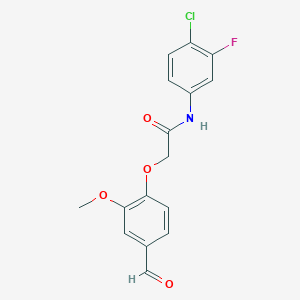

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3,4-difluorophenyl)oxalamide](/img/structure/B2800329.png)

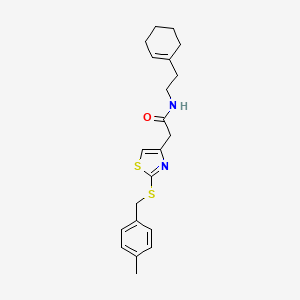

![2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole](/img/structure/B2800334.png)